molecular formula C8H10Cl3N5 B1301580 1-(2,5-Dichlorophenyl)biguanide hydrochloride CAS No. 4767-32-2

1-(2,5-Dichlorophenyl)biguanide hydrochloride

Cat. No.: B1301580
CAS No.: 4767-32-2
M. Wt: 282.6 g/mol
InChI Key: CKZRFWZMFVWDOW-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)biguanide hydrochloride is a synthetic organic compound with the molecular formula C8H10Cl3N5. It is known for its biguanide core structure linked to a 2,5-dichlorophenyl group and a hydrochloride salt. This compound is primarily used in research settings and has shown potential in various scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dichlorophenyl)biguanide hydrochloride is typically synthesized by reacting dichlorophenyl isocyanate with guanidine hydrochloride. This reaction scheme is commonly used for the synthesis of biguanide derivatives. The reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of this compound likely follows similar protocols to those used in laboratory settings, with scale-up processes to accommodate larger quantities. The use of automated reactors and stringent quality control measures are essential in industrial production to maintain consistency and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves the use of strong acids or bases.

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under mild to moderate temperatures.

Major Products Formed

    Hydrolysis: Produces hydrochloric acid and the corresponding free base of the compound.

    Substitution Reactions: Results in derivatives where chlorine atoms are replaced by other functional groups, potentially altering the compound’s properties.

Mechanism of Action

The mechanism of action of 1-(2,5-Dichlorophenyl)biguanide hydrochloride involves its biguanide group, which consists of two guanidine units connected by an imino group (C=NH). This structure allows the compound to form hydrogen bonds, crucial for interactions with biological molecules. The dichlorophenyl group introduces chlorine atoms on the aromatic ring, potentially affecting the molecule’s lipophilicity and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dichlorophenyl)biguanide hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of chlorine atoms at the 2 and 5 positions may enhance its lipophilicity and potentially its biological activity compared to other isomers .

Properties

IUPAC Name

1-(diaminomethylidene)-2-(2,5-dichlorophenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N5.ClH/c9-4-1-2-5(10)6(3-4)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZRFWZMFVWDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369635
Record name 1-(2,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4767-32-2
Record name 1-(2,5-Dichlorophenyl)biguanide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,5-Dichlorophenyl)biguanide hydrochloride
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